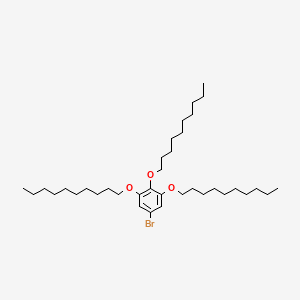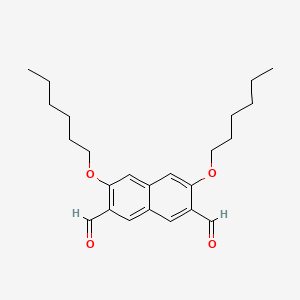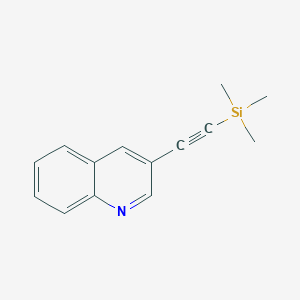
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one is a chemical compound that belongs to the class of substituted cathinones It is characterized by the presence of a fluorophenyl group attached to a pyrrolidinyl ring via a propanone linkage
准备方法
The synthesis of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine and a suitable ketone precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance yield and purity.
化学反应分析
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom is replaced by other nucleophiles like hydroxyl or amino groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound.
科学研究应用
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Research has explored its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigations into its pharmacological properties have suggested potential therapeutic uses, although further studies are needed to establish its safety and efficacy.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one involves its interaction with molecular targets such as neurotransmitter transporters and receptors. It is believed to modulate the activity of dopamine and serotonin transporters, leading to altered neurotransmitter levels in the brain. This interaction can affect various physiological and psychological processes, although the exact pathways and effects are still under investigation.
相似化合物的比较
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one can be compared with other substituted cathinones, such as:
- 3-{[1-(4-fluorophenyl)ethyl]amino}-1-(pyrrolidin-1-yl)propan-1-one
- 3-{[1-(4-fluorophenyl)propyl]amino}-1-(pyrrolidin-1-yl)propan-1-one
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the pyrrolidinyl ring
属性
CAS 编号 |
28117-76-2 |
|---|---|
分子式 |
C13H16FNO |
分子量 |
221.27 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-2-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C13H16FNO/c1-10(15-8-2-3-9-15)13(16)11-4-6-12(14)7-5-11/h4-7,10H,2-3,8-9H2,1H3 |
InChI 键 |
UYOUBVZNVDVMOA-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC=C(C=C1)F)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isoxazolo[5,4-b]pyridine-3-acetic acid](/img/structure/B14124437.png)
![2,6-Di-tert-butyl-4-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B14124439.png)



![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124458.png)
![N-(3-Chlorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea](/img/structure/B14124461.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/structure/B14124474.png)



![(2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14124495.png)
![8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124501.png)
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/structure/B14124505.png)
